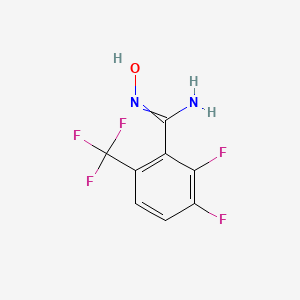

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

Cat. No. B8797820

M. Wt: 240.13 g/mol

InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).

Name

iron(II) chloride

Quantity

86 μg

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

9.91 g

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

|

Name

|

|

|

Quantity

|

99 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

|

Step Three

|

Name

|

|

|

Quantity

|

10.36 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C(=CC=C1F)C(F)(F)F

|

Step Four

|

Name

|

iron(II) chloride

|

|

Quantity

|

86 μg

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a colorless, transparent glass reaction vessel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (volume ratio 1:2) into which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was returned to room temperature

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).

Name

iron(II) chloride

Quantity

86 μg

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

9.91 g

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

|

Name

|

|

|

Quantity

|

99 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

|

Step Three

|

Name

|

|

|

Quantity

|

10.36 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C(=CC=C1F)C(F)(F)F

|

Step Four

|

Name

|

iron(II) chloride

|

|

Quantity

|

86 μg

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a colorless, transparent glass reaction vessel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (volume ratio 1:2) into which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was returned to room temperature

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).

Name

iron(II) chloride

Quantity

86 μg

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

9.91 g

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

|

Name

|

|

|

Quantity

|

99 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

|

Step Three

|

Name

|

|

|

Quantity

|

10.36 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C(=CC=C1F)C(F)(F)F

|

Step Four

|

Name

|

iron(II) chloride

|

|

Quantity

|

86 μg

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a colorless, transparent glass reaction vessel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (volume ratio 1:2) into which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was returned to room temperature

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |